molecular formula C13H16O3 B097981 Benzoic acid, 3-cyclohexyl-2-hydroxy- CAS No. 16094-36-3

Benzoic acid, 3-cyclohexyl-2-hydroxy-

Cat. No.: B097981
CAS No.: 16094-36-3
M. Wt: 220.26 g/mol
InChI Key: QRHLHCSHBDVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetrotide, known scientifically as cetrorelix acetate, is a synthetic decapeptide used primarily in assisted reproductive technology. It functions as a gonadotropin-releasing hormone antagonist, preventing premature ovulation during controlled ovarian stimulation . This ensures that eggs are not released too early, which is crucial for the success of fertility treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents.

    Cleavage of the peptide: from the resin and removal of protecting groups.

Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Cetrotide undergoes various chemical reactions, including:

    Oxidation: This can occur at the methionine residues within the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .

Scientific Research Applications

Cetrotide has a wide range of applications in scientific research:

Mechanism of Action

Cetrotide exerts its effects by binding to gonadotropin-releasing hormone receptors in the anterior pituitary gland. This competitive inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, thereby delaying the luteinizing hormone surge and preventing premature ovulation . The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of reproductive hormones .

Similar Compounds:

    Buserelin: Another gonadotropin-releasing hormone antagonist used in fertility treatments.

    Triptorelin: A synthetic decapeptide that acts as a gonadotropin-releasing hormone agonist.

    Leuprolide: A gonadotropin-releasing hormone agonist used in various hormone-related therapies.

Comparison:

Cetrotide’s unique ability to provide immediate and reversible inhibition of the luteinizing hormone surge makes it a valuable tool in assisted reproductive technology .

Properties

16094-36-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclohexyl-2-hydroxybenzoic acid

InChI

InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16)

InChI Key

QRHLHCSHBDVRNB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Origin of Product

United States

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